molecular formula C14H19BClNO3 B3157025 Acetamide, n-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 844501-78-6

Acetamide, n-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B3157025
CAS No.: 844501-78-6
M. Wt: 295.57 g/mol
InChI Key: UWLRINVGWAKIKC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "Acetamide, N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-" (CAS: 1218789-92-4) features a phenyl ring substituted at the 3-position with chlorine and at the 4-position with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The acetamide group (-NHCOCH₃) is attached to the phenyl ring, contributing to its polarity and hydrogen-bonding capacity. Its molecular formula is C₁₄H₁₉BClNO₃, with a molecular weight of 295.57 g/mol .

Synthesis
This compound is synthesized via acetylation of 3-chloro-4-borylated aniline intermediates. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivatives can react with acetyl chloride in the presence of triethylamine and dichloromethane, yielding the acetamide product after purification (42% yield) . Alternatively, palladium-catalyzed cross-coupling reactions using bis(pinacolato)diboron (B₂pin₂) and chlorophenyl acetamide precursors are employed, as demonstrated in Suzuki-Miyaura couplings for pharmaceutical intermediates .

Properties

IUPAC Name

N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClNO3/c1-9(18)17-10-6-7-11(12(16)8-10)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLRINVGWAKIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001142770
Record name N-[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844501-78-6
Record name N-[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844501-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, n-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves the following steps:

  • Boronic Acid Formation: : The starting material, 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid, is synthesized through a reaction between a phenylboronic acid derivative and a suitable halogenating agent.

  • Acetylation: : The boronic acid derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, n-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of different reduced forms of the compound.

  • Substitution: : Substitution reactions, particularly nucleophilic substitution, can occur at the chloro group or the boronic ester moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or aldehydes.

  • Reduction: : Alcohols or amines.

  • Substitution: : Amides, esters, or thioesters.

Scientific Research Applications

Acetamide, n-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-: has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be employed in biochemical assays and as a probe in molecular biology studies.

  • Industry: : It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which Acetamide, n-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent positions, halogen type, or boronic ester modifications:

Compound Name Substituents Molecular Formula CAS Number Molecular Weight (g/mol) Key References
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide Boronic ester at 2-position C₁₄H₂₀BNO₃ 380430-61-5 261.13
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide Boronic ester at 4-position (no Cl) C₁₄H₂₀BNO₃ 1201645-46-6 261.13
N-[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide Pyridine core instead of benzene C₁₃H₁₈BClN₂O₃ 122398 296.56
N-[5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide Fluorine substituent instead of Cl C₁₄H₁₉BNO₃F 1150271-67-2 279.11
N-[4-(Trifluoromethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide Trifluoromethyl substituent C₁₅H₁₉BF₃NO₃ 1374606-49-1 329.13

Reactivity in Cross-Couplings

  • This contrasts with fluorine analogues, where the smaller size of fluorine may reduce steric hindrance .
  • Trifluoromethyl-substituted derivatives exhibit increased lipophilicity, impacting solubility in organic solvents .

Key Research Findings

Synthetic Flexibility : The acetamide-boronic ester motif is versatile, enabling diverse modifications for drug discovery. Chlorine and fluorine variants are prioritized for tuning electronic and steric profiles .

Regioselectivity Challenges : Borylation of acetamide-containing aromatics often requires iridium catalysts with specialized ligands (e.g., dtbpy) to control meta/para selectivity .

Pharmaceutical Relevance : Over 15% of boronic ester-containing drug candidates in clinical trials incorporate acetamide groups for improved target binding and solubility .

Biological Activity

Acetamide, n-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS No. 844501-78-6) is a chemical compound with significant potential in organic synthesis and pharmacology. Its unique structure features a chloro substituent and a boron-containing dioxaborolane moiety, which plays a crucial role in its reactivity and potential biological applications. This article examines the biological activity of this compound by reviewing relevant literature and research findings.

  • Molecular Formula : C14H19BClNO3
  • Molecular Weight : 295.57 g/mol
  • Structure : The compound consists of a phenyl ring substituted with a chloro group and a dioxaborolane moiety.
PropertyValue
Molecular FormulaC14H19BClNO3
Molecular Weight295.57 g/mol
CAS Number844501-78-6
IUPAC NameN-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Case Studies and Related Research

Research has primarily focused on the synthesis and reactivity of compounds similar to Acetamide. Notably:

  • RORγt Inhibitors : A study identified biaryl amides as potent inhibitors of RORγt (a nuclear receptor involved in immune response). The structure-activity relationship (SAR) indicated that modifications to the phenyl moiety could enhance biological activity significantly .
  • Nucleophilic Substitution Reactions : The presence of the chloro group in Acetamide allows for nucleophilic substitution reactions. This property is essential for further functionalization and potential therapeutic applications.

Potential Applications

Given its structural characteristics, Acetamide may serve as an intermediate in synthesizing complex organic molecules. Its unique dioxaborolane moiety suggests applications in:

  • Organic Synthesis : As a building block for pharmaceuticals and agrochemicals.
  • Materials Science : In carbon-carbon coupling reactions for polymer synthesis.

Table 2: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-chloro-4-fluorophenyl)-acetamideChloro and fluoro substituents on phenylInvestigated for anti-inflammatory activity
N-(4-fluorophenyl)-acetamideFluorine substituent on phenylLimited documented activity
N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamideSimilar boron-containing structurePotential therapeutic applications

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing acetamide derivatives with boronate ester functionalities?

  • Methodological Answer : Synthesis requires strict control of anhydrous conditions due to the moisture sensitivity of the dioxaborolane group. Key parameters include:

  • Solvent choice : Use dry tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent hydrolysis of the boronate ester .
  • Temperature : Maintain 0–25°C during coupling reactions to avoid side reactions .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura cross-coupling steps .
    • Characterization : Confirm purity via ¹H/¹³C NMR (to verify aryl-chloro and boronate peaks) and mass spectrometry (MS) for molecular ion validation .

Q. How can researchers ensure structural fidelity of the boronate ester moiety during purification?

  • Approach :

  • Use inert atmosphere (N₂/Ar) during column chromatography or recrystallization to prevent boronate degradation .
  • Monitor for residual solvents (e.g., DMF) via ¹H NMR; residual protons at δ 2.7–3.0 ppm indicate incomplete removal .
    • Validation : Compare experimental ¹¹B NMR shifts with literature values (e.g., ~30 ppm for tetramethyl dioxaborolane) .

Q. What analytical techniques are critical for assessing compound stability under varying pH conditions?

  • Protocol :

  • HPLC-MS : Track degradation products in buffers (pH 3–10) over 24–72 hours .
  • UV-Vis Spectroscopy : Monitor absorbance changes at λ ~270 nm (characteristic of boronate esters) to detect hydrolysis .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

  • Troubleshooting Strategy :

  • Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotational barriers in the acetamide group) by acquiring spectra at 25°C and 60°C .
  • COSY/HSQC Experiments : Identify coupling between adjacent protons or heteronuclear correlations to clarify ambiguous assignments .
    • Case Study : Aromatic proton splitting in the 3-chloro-4-boronate phenyl group may arise from restricted rotation; VT NMR can confirm this .

Q. What experimental designs are recommended for evaluating bioactivity in kinase inhibition assays?

  • Assay Design :

  • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR) due to the compound’s potential to mimic ATP’s adenine moiety .
  • Controls : Include staurosporine (broad-spectrum kinase inhibitor) and DMSO vehicle controls.
  • Data Interpretation : Use IC₅₀ values from dose-response curves (1 nM–100 µM) and validate selectivity via kinase profiling panels .

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

  • Workflow :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the boronate group and target active sites (e.g., serine/threonine kinases) .
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess stability of the ligand-protein complex in explicit solvent .
    • Validation : Correlate computed binding energies (ΔG) with experimental IC₅₀ values to refine predictive models .

Q. What strategies mitigate contradictions in bioactivity data across cell lines?

  • Hypothesis Testing :

  • Metabolic Stability Assays : Use liver microsomes to evaluate if cytochrome P450-mediated degradation reduces efficacy in certain cell lines .
  • Permeability Studies : Measure LogP values (e.g., via shake-flask method) to assess whether lipophilicity limits cellular uptake .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar acetamide-boronate compounds?

  • Root Cause Analysis :

  • Reagent Purity : Verify supplier specifications for boronic acids (≥95% purity required for cross-coupling) .
  • Oxygen Sensitivity : Replicate reactions under rigorous inert conditions; trace O₂ can deactivate Pd catalysts, reducing yields .
    • Resolution : Optimize stoichiometry (e.g., 1.2:1 boronate:aryl chloride ratio) and use degassed solvents .

Environmental and Safety Considerations

Q. What methodologies assess the environmental impact of boronate-containing acetamides?

  • Ecotoxicology Protocols :

  • OECD Test 201 : Evaluate algal growth inhibition (72-h exposure) to determine EC₅₀ values .
  • Hydrolysis Studies : Monitor boronate ester degradation in aqueous buffers (pH 7.4, 25°C) via LC-MS to estimate environmental persistence .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, n-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Reactant of Route 2
Reactant of Route 2
Acetamide, n-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

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